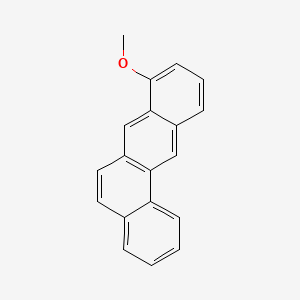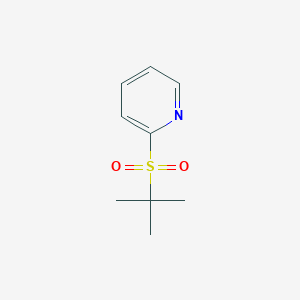![molecular formula C43H36N4O4 B15344824 2-Naphthalenol, 1,1'-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis- CAS No. 72927-71-0](/img/structure/B15344824.png)
2-Naphthalenol, 1,1'-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenol, 1,1’-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis-: is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its naphthalenol core, which is substituted with phenylmethylene and ethoxy-phenylene groups through azo linkages. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 1,1’-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis- typically involves a multi-step process. The key steps include:
Formation of Azo Compounds: The initial step involves the diazotization of aniline derivatives, followed by coupling with naphthalenol to form azo compounds.
Substitution Reactions: The phenylmethylene and ethoxy-phenylene groups are introduced through substitution reactions, often using appropriate halides or other reactive intermediates.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
2-Naphthalenol, 1,1’-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are useful intermediates in organic synthesis.
Reduction: Reduction of the azo groups can yield amine derivatives, which have different reactivity and applications.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halides, sulfonates, and other electrophiles.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted naphthalenol compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
2-Naphthalenol, 1,1’-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Naphthalenol, 1,1’-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis- involves its interaction with specific molecular targets and pathways. The azo groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phenylmethylene and ethoxy-phenylene groups may also contribute to the compound’s binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
- 1,1’-[(Phenylmethylene)bis[(2-methyl-4,1-phenylene)azo]]bis(2-naphthol)
- 2-Naphthalenol, 1,1’-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis-
Uniqueness
Compared to similar compounds, 2-Naphthalenol, 1,1’-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis- is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and interaction with other molecules. This structural variation can lead to different chemical and biological properties, making it a valuable compound for specific applications.
属性
CAS 编号 |
72927-71-0 |
|---|---|
分子式 |
C43H36N4O4 |
分子量 |
672.8 g/mol |
IUPAC 名称 |
1-[[2-ethoxy-4-[[3-ethoxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C43H36N4O4/c1-3-50-39-26-31(18-22-35(39)44-46-42-33-16-10-8-12-28(33)20-24-37(42)48)41(30-14-6-5-7-15-30)32-19-23-36(40(27-32)51-4-2)45-47-43-34-17-11-9-13-29(34)21-25-38(43)49/h5-27,41,48-49H,3-4H2,1-2H3 |
InChI 键 |
UREMJLRMOYIAQO-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC(=C1)C(C2=CC=CC=C2)C3=CC(=C(C=C3)N=NC4=C(C=CC5=CC=CC=C54)O)OCC)N=NC6=C(C=CC7=CC=CC=C76)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15344748.png)
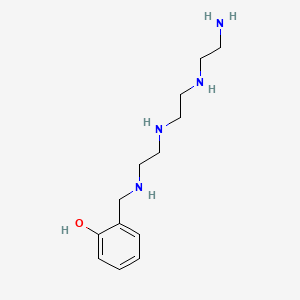




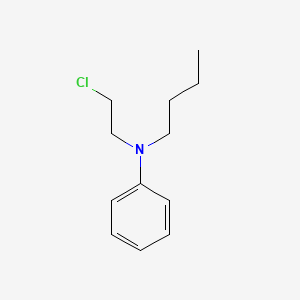

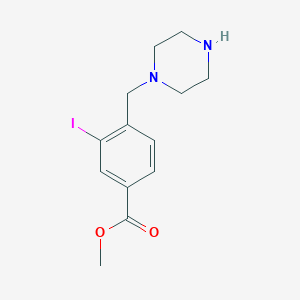
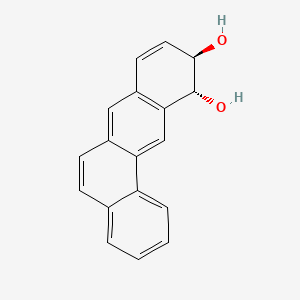

![2-[(2-Phenylquinolin-4-yl)methyl]guanidine;hydrochloride](/img/structure/B15344804.png)
